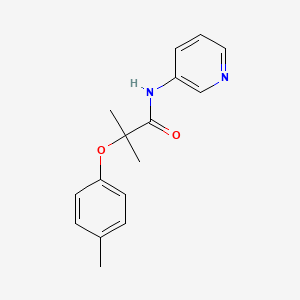![molecular formula C24H28N2O2 B6103308 1-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B6103308.png)
1-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BZP-NAP, and it belongs to the class of piperazine derivatives. The compound has been synthesized through various methods, and it has been found to exhibit promising biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of BZP-NAP is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. BZP-NAP has been found to interact with various proteins such as heat shock proteins, caspases, and cytochrome c. It has been suggested that BZP-NAP may modulate the activity of these proteins to induce apoptosis, inhibit angiogenesis, and reduce oxidative stress.
Biochemical and Physiological Effects:
BZP-NAP has been found to exhibit various biochemical and physiological effects. In cancer research, BZP-NAP has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation research, BZP-NAP has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, BZP-NAP has been found to have neuroprotective effects by reducing oxidative stress and inhibiting apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BZP-NAP in lab experiments is its potential therapeutic applications in various areas such as cancer, inflammation, and neurodegenerative diseases. Another advantage is its relatively simple synthesis method. However, one limitation of using BZP-NAP in lab experiments is its limited availability, which may hinder its widespread use.
Orientations Futures
There are several future directions for the study of BZP-NAP. One direction is to further explore its potential therapeutic applications in various areas such as cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate its mechanism of action to better understand how it modulates various signaling pathways and cellular processes. Additionally, future studies can focus on optimizing the synthesis method of BZP-NAP to improve its yield and purity.
Méthodes De Synthèse
The synthesis of BZP-NAP involves the reaction of 1-naphthol with benzyl chloride to form 1-benzyl-2-naphthol. The resulting compound is then reacted with 1-(2-hydroxyethyl)-piperazine in the presence of a base to form 1-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol. The reaction mechanism involves the substitution of the hydroxyl group of 1-naphthol with the benzyl group of benzyl chloride, followed by the substitution of the benzyl group with the piperazine moiety.
Applications De Recherche Scientifique
BZP-NAP has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, BZP-NAP has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, BZP-NAP has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, BZP-NAP has been found to have neuroprotective effects by reducing oxidative stress and inhibiting apoptosis.
Propriétés
IUPAC Name |
1-[[4-benzyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-15-12-21-17-25(13-14-26(21)16-19-6-2-1-3-7-19)18-23-22-9-5-4-8-20(22)10-11-24(23)28/h1-11,21,27-28H,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLASGLNQQDUOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=C(C=CC3=CC=CC=C32)O)CCO)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4-(2,6-dioxo-4-phenylcyclohexylidene)butanoate](/img/structure/B6103237.png)
![1-(5-methyl-2-furyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)methanamine](/img/structure/B6103251.png)
![4-fluoro-N-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6103255.png)
![1-methyl-3-({[4-(3-methyl-1-piperidinyl)benzyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B6103259.png)
![N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6103267.png)
![4-chloro-6-[4-(3-methoxyphenyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B6103274.png)
![5-({4-[(2-methyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)isoquinoline](/img/structure/B6103277.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B6103283.png)
![1-(4-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6103316.png)
![methyl 5-methyl-2-[({2-[(1-naphthyloxy)acetyl]hydrazino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6103318.png)
![3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6103326.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6103331.png)

![1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B6103341.png)